molecular formula C18H14O4 B12936145 4-acetylphenyl 2H-chromene-3-carboxylate

4-acetylphenyl 2H-chromene-3-carboxylate

Cat. No.: B12936145
M. Wt: 294.3 g/mol
InChI Key: PXRQIVPIGYMVFP-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2H-chromene-3-carboxylate is a chromene-based derivative characterized by a 2H-chromene core substituted with a carboxylate ester group at position 3 and a 4-acetylphenyl moiety. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . The synthesis of 2H-chromene-3-carboxylates typically involves Knoevenagel condensation between active methylene compounds (e.g., malononitrile or ethyl acetoacetate) and substituted salicylaldehydes, followed by esterification or functionalization of the aryl group . The acetyl group at the para position of the phenyl ring in this compound introduces electron-withdrawing effects, which may influence reactivity, stability, and biological interactions compared to other substituents.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(4-acetylphenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H14O4/c1-12(19)13-6-8-16(9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10H,11H2,1H3

InChI Key

PXRQIVPIGYMVFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-3-carboxylate derivatives vary in substituents on the chromene core and the phenyl ester group. Below is a comparative analysis of key analogs:

Substituent Effects on Antioxidant Activity
  • Compound 90 (4-Methoxyphenyl 2H-chromene-3-carboxylate): Substitution with an electron-donating –OCH₃ group on the phenyl ring enhances DPPH radical scavenging activity (IC₅₀: 18.7 µM) due to improved resonance stabilization of the phenoxyl radical .
  • 4-Acetylphenyl 2H-chromene-3-carboxylate: The acetyl (–COCH₃) group is electron-withdrawing, which may reduce radical scavenging efficiency compared to –OCH₃.
  • Compound 91 (4-Hydroxyphenyl 2H-chromene-3-carboxylate) : Exhibits superior hydroxyl radical scavenging (IC₅₀: 12.3 µM), attributed to the –OH group’s hydrogen-donating capability .

Table 1: Antioxidant Activity of Chromene-3-carboxylate Derivatives

Compound Substituent DPPH IC₅₀ (µM) Hydroxyl IC₅₀ (µM) ABTS IC₅₀ (µM)
90 4-OCH₃ 18.7 24.5 30.2
91 4-OH 22.1 12.3 28.9
92 4-NO₂ 35.6 38.9 15.4
Substituent Effects on Lipophilicity

Lipophilicity (log k) influences bioavailability and membrane permeability:

  • 4-Acetylphenyl derivative : The acetyl group may lower log k compared to alkyl chains but higher than polar groups (–OH, –OCH₃).

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (–OCH₃, –OH) : Enhance antioxidant activity via radical stabilization .
  • Alkyl/Aryl Chains : Longer chains (e.g., heptyloxy) increase lipophilicity, favoring antimicrobial over antioxidant applications .

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